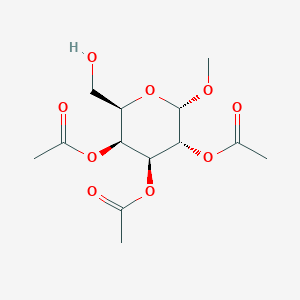
methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate: is a derivative of galactose, a type of sugar. It is a methylated and acetylated form of alpha-D-galactopyranoside, which is a monosaccharide. This compound is often used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate typically involves the acetylation of methyl alpha-D-galactopyranoside. The process includes the following steps:
Starting Material: Methyl alpha-D-galactopyranoside.
Acetylation: The hydroxyl groups at positions 2, 3, and 4 of the galactopyranoside ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Acetylation: Using large reactors for the acetylation process.
Continuous Purification: Employing continuous chromatography systems for efficient purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound, methyl alpha-D-galactopyranoside.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Methyl alpha-D-galactopyranoside.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. It can also bind to carbohydrate-binding proteins, influencing various cellular processes.
Molecular Targets and Pathways:
Enzymes: Alpha-galactosidases and other glycosidases.
Receptors: Carbohydrate-binding proteins such as lectins.
Pathways: Carbohydrate metabolism pathways, including glycolysis and gluconeogenesis.
Comparison with Similar Compounds
Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl beta-D-galactopyranoside: Differing in the anomeric configuration (beta instead of alpha).
Methyl alpha-D-mannopyranoside: Derived from mannose, another monosaccharide.
Uniqueness: The uniqueness of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate lies in its specific acetylation pattern and its applications in various fields of research. Its ability to undergo specific chemical reactions and its role as a building block in carbohydrate chemistry make it a valuable compound in scientific studies.
Properties
CAS No. |
38982-57-9 |
|---|---|
Molecular Formula |
C13H20O9 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 |
InChI Key |
OBVFJYUDIWPVKD-SJHCENCUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


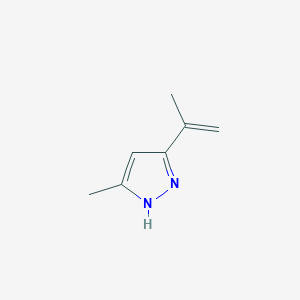

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
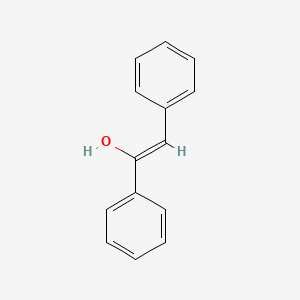

![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
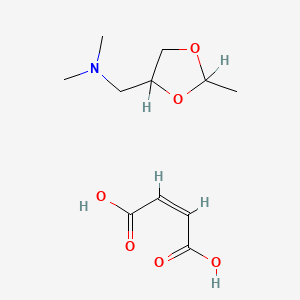
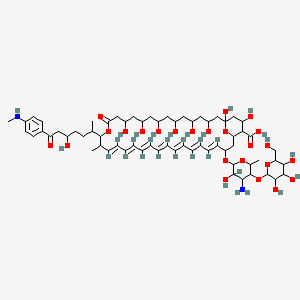
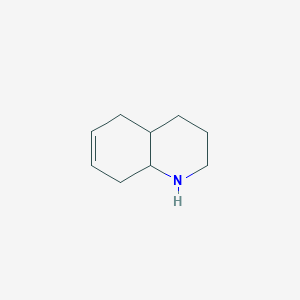
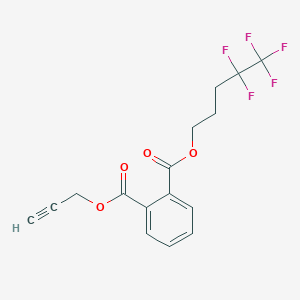
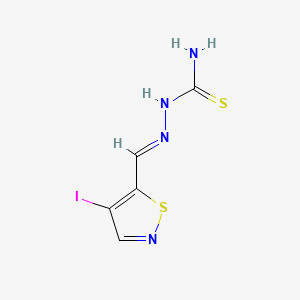
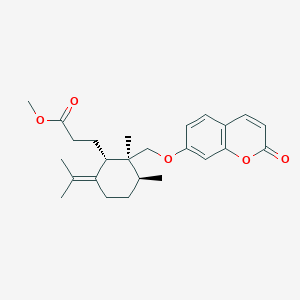
![5-chloro-2-[2-(dimethylamino)ethyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14142425.png)
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
